molecular formula C14H17NO3 B1272896 1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 824981-40-0

1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B1272896
CAS No.: 824981-40-0
M. Wt: 247.29 g/mol
InChI Key: YLEUWWPOJSSBGF-UHFFFAOYSA-N
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Description

1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is an organic compound with a unique structure that combines a pyrrolidine ring with a carboxylic acid group and an ethylbenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the Ethylbenzyl Group: The ethylbenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where an ethylbenzyl halide reacts with the pyrrolidine ring in the presence of a Lewis acid catalyst.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the reaction of a Grignard reagent with carbon dioxide, followed by acidification.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or the carboxylic acid group to an aldehyde or alcohol.

    Substitution: The ethylbenzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted ethylbenzyl derivatives.

Scientific Research Applications

1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylbenzyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure with a methyl group instead of an ethyl group.

    1-(4-Propylbenzyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure with a propyl group instead of an ethyl group.

    1-(4-Butylbenzyl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure with a butyl group instead of an ethyl group.

Uniqueness

1-(4-Ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the specific combination of its functional groups and substituents, which confer distinct chemical and biological properties. The ethylbenzyl group may influence its reactivity and interactions with biological targets differently compared to similar compounds with different alkyl groups.

Properties

IUPAC Name

1-[(4-ethylphenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-10-3-5-11(6-4-10)8-15-9-12(14(17)18)7-13(15)16/h3-6,12H,2,7-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLEUWWPOJSSBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10388003
Record name 1-(4-ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824981-40-0
Record name 1-(4-ethylbenzyl)-5-oxopyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10388003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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